Tert-butyl 2-sulfamoylpropanoate
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Overview
Description
Tert-butyl 2-sulfamoylpropanoate is an organic compound that features a tert-butyl group attached to a 2-sulfamoylpropanoate moiety
Mechanism of Action
Target of Action
It’s known that tert-butyl groups are often used in organic synthesis as protecting groups for carboxylic acids and alcohols . They can modulate the self-assembly behavior of organic molecules on surfaces .
Mode of Action
Tert-butyl 2-sulfamoylpropanoate likely interacts with its targets through chemical transformations. For instance, a method has been reported for the catalytic cleavage of the C−O bond in tert-butyl groups in carbamates, carbonates, esters, and ethers using the tris-4-bromophenylamminium cation radical .
Biochemical Pathways
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications, including its relevance in nature and its implication in biosynthetic and biodegradation pathways .
Result of Action
The result of this compound’s action is likely the transformation of the target molecules. For example, a carboxylic acid possessing a ketone group was converted into a tert-butyl ester in high yield .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of tert-butyl groups can be precisely controlled by stepwise annealing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-sulfamoylpropanoate typically involves the reaction of tert-butyl acrylate with sulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-sulfamoylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Alcohols or amines.
Substitution: Various substituted sulfamoyl derivatives.
Scientific Research Applications
Tert-butyl 2-sulfamoylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl carbamate
- Tert-butyl sulfonamide
- Tert-butyl acetate
Uniqueness
Tert-butyl 2-sulfamoylpropanoate is unique due to its combination of a tert-butyl group and a sulfamoylpropanoate moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis .
Properties
IUPAC Name |
tert-butyl 2-sulfamoylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO4S/c1-5(13(8,10)11)6(9)12-7(2,3)4/h5H,1-4H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOSJWSUNDYYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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